![molecular formula C10H11Cl2N B3164617 [(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine CAS No. 893591-59-8](/img/structure/B3164617.png)
[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
Overview
Description
The compound you’re interested in is a derivative of prop-2-en-1-ylamine, which is a type of organic compound. It contains a prop-2-en-1-yl group (a three-carbon chain with a double bond) and an amine group (NH2). The presence of the dichlorophenylmethyl group suggests that it may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . These techniques allow scientists to determine the arrangement of atoms in a molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds often undergo a variety of chemical reactions, including redox reactions, substitution reactions, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the mechanical properties of similar compounds have been calculated using molecular dimension simulations .Scientific Research Applications
Chalcone Synthesis and Biological Activity
Chalcones are open-chain flavonoids with two aromatic rings connected by a three-carbon chain. They exhibit diverse pharmacological properties, including:
Photothermal Conversion Using Donor-Engineered Radicals
Organic radicals, such as tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, have gained attention for their photothermal conversion capabilities. By incorporating diphenylamine (DPA) units into TTM radicals, researchers have achieved remarkable photothermal conversion efficiencies:
Indole Derivatives and Their Biological Potential
Indole derivatives play a crucial role due to their diverse biological and clinical applications. For instance:
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It’s suggested that the compound might act through the inhibition of cdk8
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways , suggesting that this compound may also have a broad range of effects.
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have a complex pharmacokinetic profile.
Result of Action
It’s suggested that the compound might have a potential trypanocidal effect
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors , suggesting that this compound may also be sensitive to its environment.
Safety and Hazards
Future Directions
The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their biological activity, developing more efficient synthesis methods, or studying their behavior under different conditions .
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]prop-2-en-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h2-5,13H,1,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMZIAUEBQZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.